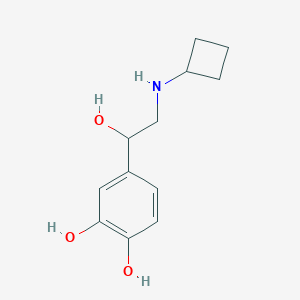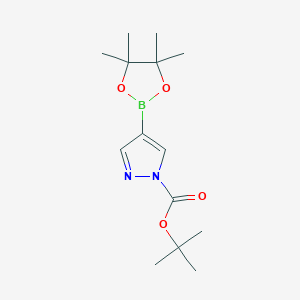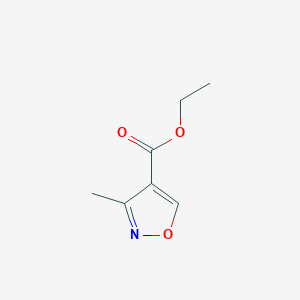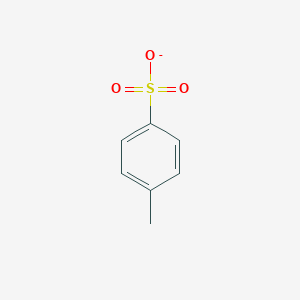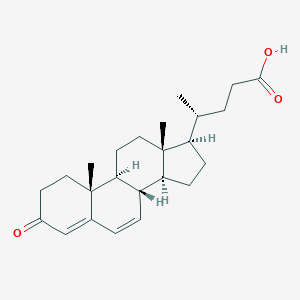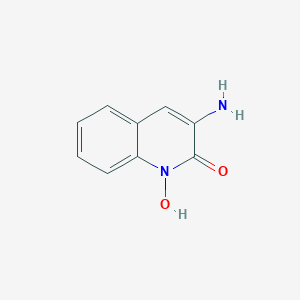
3-Amino-1-hydroxyquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-hydroxyquinolin-2-one (AHQ) is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. AHQ is a derivative of quinoline, and its chemical structure consists of a quinoline ring with an amino and a hydroxy group attached at the 3- and 1- positions, respectively.
作用機序
The mechanism of action of 3-Amino-1-hydroxyquinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-Amino-1-hydroxyquinolin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Amino-1-hydroxyquinolin-2-one has also been shown to inhibit the activity of DNA topoisomerases, enzymes involved in DNA replication and transcription.
生化学的および生理学的効果
3-Amino-1-hydroxyquinolin-2-one has been shown to have various biochemical and physiological effects. 3-Amino-1-hydroxyquinolin-2-one has been shown to reduce the production of prostaglandins, which are mediators of inflammation. 3-Amino-1-hydroxyquinolin-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 3-Amino-1-hydroxyquinolin-2-one has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and human immunodeficiency virus.
実験室実験の利点と制限
3-Amino-1-hydroxyquinolin-2-one has several advantages and limitations for lab experiments. 3-Amino-1-hydroxyquinolin-2-one is readily available and can be synthesized by various methods. 3-Amino-1-hydroxyquinolin-2-one is also stable and can be stored for long periods of time. However, 3-Amino-1-hydroxyquinolin-2-one has limited solubility in water, which can make it difficult to work with in aqueous solutions. 3-Amino-1-hydroxyquinolin-2-one also has limited bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the study of 3-Amino-1-hydroxyquinolin-2-one. One future direction is the development of 3-Amino-1-hydroxyquinolin-2-one-based drugs for the treatment of various diseases, including cancer and viral infections. Another future direction is the development of 3-Amino-1-hydroxyquinolin-2-one-based fluorescent probes for the detection of metal ions in biological systems. Finally, the study of the mechanism of action of 3-Amino-1-hydroxyquinolin-2-one and its interaction with various enzymes and proteins can provide insights into the development of new drugs with improved efficacy and specificity.
合成法
3-Amino-1-hydroxyquinolin-2-one can be synthesized by various methods, including the Skraup synthesis, the Pfitzinger reaction, and the Hantzsch synthesis. The Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. The Pfitzinger reaction involves the reaction of an o-nitrophenol with an o-aminophenol in the presence of a base and a catalyst. The Hantzsch synthesis involves the reaction of an aldehyde or a ketone with an amine and a β-ketoester in the presence of a catalyst.
科学的研究の応用
3-Amino-1-hydroxyquinolin-2-one has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 3-Amino-1-hydroxyquinolin-2-one has been shown to possess anti-inflammatory, antimicrobial, antitumor, and antiviral activities. 3-Amino-1-hydroxyquinolin-2-one has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
特性
CAS番号 |
16551-96-5 |
|---|---|
製品名 |
3-Amino-1-hydroxyquinolin-2-one |
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
3-amino-1-hydroxyquinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-5,13H,10H2 |
InChIキー |
JREFLKGIMBMLNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



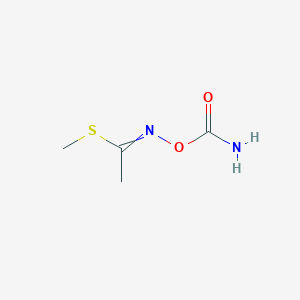
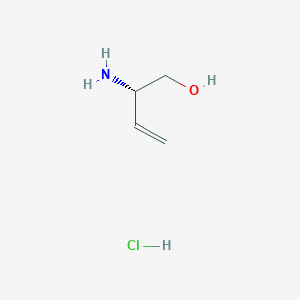
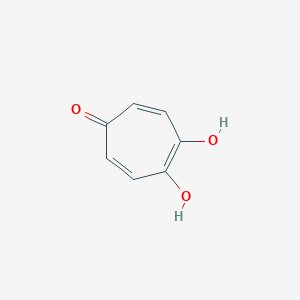
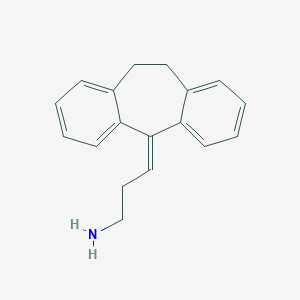
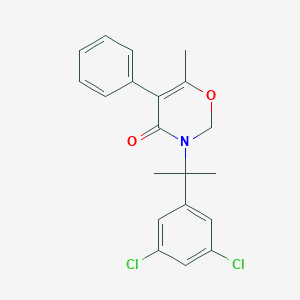
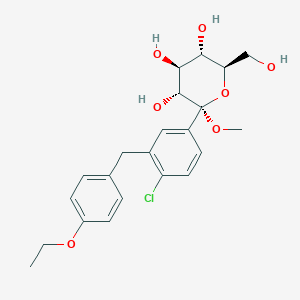
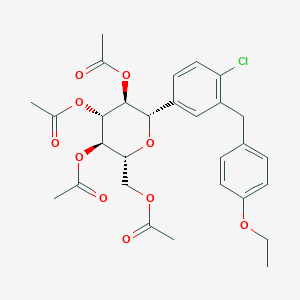
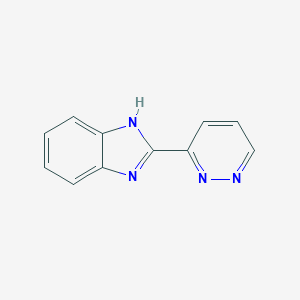
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
